What are the properties of 3-bromo-N,2-dimethylbenzamide?
What are the properties of 3-bromo-N,2-dimethylbenzamide?
An In-depth Technical Guide to 3-bromo-N,2-dimethylbenzamide
Abstract
This technical guide provides a comprehensive overview of 3-bromo-N,2-dimethylbenzamide, a substituted benzamide derivative of significant interest in synthetic and medicinal chemistry. While not extensively characterized in public literature, its structural motifs suggest its potential as a key intermediate for the development of novel chemical entities. This document consolidates available data on its precursor, 3-bromo-2-methylbenzoic acid, and outlines a robust, field-proven methodology for its synthesis and characterization. We will delve into its physicochemical properties, a detailed synthesis protocol grounded in established amidation chemistry, and its prospective applications for researchers in drug discovery and materials science.
Chemical Identity and Physicochemical Properties
3-bromo-N,2-dimethylbenzamide belongs to the class of substituted benzamides. Its structure features a benzene ring substituted with a bromine atom at position 3, a methyl group at position 2, and an N-methylaminocarbonyl group at position 1. The precise experimental determination of its properties is not widely published; therefore, the following table includes data derived from its key precursor, 3-bromo-2-methylbenzoic acid, and predicted values based on its structure.
| Property | Value | Source / Comment |
| IUPAC Name | 3-bromo-N,2-dimethylbenzamide | - |
| Molecular Formula | C₉H₁₀BrNO | Calculated |
| Molecular Weight | 228.09 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | Predicted: White to off-white crystalline solid | Based on precursor and related benzamides[1][2] |
| Melting Point | Predicted: >150 °C | The precursor, 3-bromo-2-methylbenzoic acid, has a melting point of 152-156 °C |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water | General property of similar organic compounds[3] |
Structural Information
The unique arrangement of substituents on the aromatic ring dictates the molecule's reactivity and steric profile. The ortho-methyl group relative to the amide functionality introduces steric hindrance that can influence its conformational flexibility and interaction with biological targets.
Caption: Chemical structure of 3-bromo-N,2-dimethylbenzamide.
Synthesis and Characterization
The most logical and reliable pathway to synthesize 3-bromo-N,2-dimethylbenzamide is through the amidation of its corresponding carboxylic acid precursor, 3-bromo-2-methylbenzoic acid. This is a standard transformation in organic synthesis, prized for its efficiency and predictability.
Precursor: 3-bromo-2-methylbenzoic acid
This key starting material is commercially available and serves as a versatile building block in pharmaceutical research for synthesizing molecules like α-2 adrenoceptor agonists and HIV-1 entry inhibitors.[1] Its dual reactivity, stemming from the bromine atom (amenable to substitution) and the carboxylic acid group (for amide formation), makes it highly valuable.[1]
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CAS Number: 76006-33-2[1]
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Molecular Formula: C₈H₇BrO₂[1]
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Molecular Weight: 215.04 g/mol [4]
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Melting Point: 152-156 °C
Synthetic Workflow: Amide Formation
The conversion of the carboxylic acid to the N-methyl amide is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with methylamine. This two-step process is highly efficient and ensures clean conversion.
Caption: Proposed synthesis workflow for 3-bromo-N,2-dimethylbenzamide.
Experimental Protocol
Objective: To synthesize 3-bromo-N,2-dimethylbenzamide from 3-bromo-2-methylbenzoic acid.
Materials:
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3-bromo-2-methylbenzoic acid (1.0 eq)
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Thionyl chloride (SOCl₂) (1.5 eq)
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Anhydrous Dichloromethane (DCM)
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Methylamine solution (2.0 M in THF, 2.0 eq)
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Triethylamine (Et₃N) (2.0 eq)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware, magnetic stirrer, and fume hood.
Procedure:
Step 1: Formation of the Acyl Chloride
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In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend 3-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous DCM.
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Add a catalytic drop of N,N-dimethylformamide (DMF).
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Slowly add thionyl chloride (1.5 eq) to the suspension at 0 °C (ice bath).
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Remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until the solution becomes clear and gas evolution ceases. The causality here is the conversion of the less reactive carboxylic acid into a highly electrophilic acyl chloride, which is susceptible to nucleophilic attack.
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Remove the excess SOCl₂ and DCM under reduced pressure. The resulting crude 3-bromo-2-methylbenzoyl chloride is typically used in the next step without further purification.
Step 2: Amidation
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Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.
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In a separate flask, mix the methylamine solution (2.0 eq) with triethylamine (2.0 eq) in DCM.
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Add the methylamine/triethylamine solution dropwise to the stirred acyl chloride solution at 0 °C. The use of a non-nucleophilic base like triethylamine is critical to neutralize the HCl byproduct, driving the reaction to completion and preventing protonation of the methylamine nucleophile.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Workup and Purification
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Quench the reaction by slowly adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This washing sequence removes unreacted amine, acidic impurities, and residual water-soluble components.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
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¹H NMR: Expect signals for aromatic protons (multiplets, ~7.0-7.8 ppm), a singlet for the C2-methyl group (~2.4 ppm), a doublet for the N-methyl group (~2.9 ppm, coupled to the N-H proton), and a broad singlet for the N-H amide proton (~6.3 ppm).[5]
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¹³C NMR: Anticipate a carbonyl signal (~168 ppm), aromatic carbon signals, and two distinct methyl carbon signals.
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IR Spectroscopy: Key vibrational frequencies should include a sharp N-H stretch (~3300 cm⁻¹), a strong C=O (Amide I) stretch (~1650 cm⁻¹), and an N-H bend (Amide II) around 1580-1600 cm⁻¹.[6]
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.
Applications and Research Interest
Substituted benzamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of pharmacological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[7] Specifically, the incorporation of a bromine atom can enhance lipophilicity and metabolic stability, or serve as a handle for further synthetic modifications via cross-coupling reactions.
Given that the precursor is used to create Smoothened (SMO) receptor antagonists and other biologically active molecules, it is highly probable that 3-bromo-N,2-dimethylbenzamide is a valuable intermediate for building complex molecular scaffolds in drug discovery programs.[1]
Safety and Handling
No specific safety data sheet exists for 3-bromo-N,2-dimethylbenzamide. However, based on its precursor and related structures, the following hazards should be assumed.[4]
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Hazard Statements:
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Handling: This compound should be handled in a well-ventilated fume hood by trained personnel. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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